molecular formula C10H12N6 B1493018 7-(azidomethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098141-78-5

7-(azidomethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole

Cat. No. B1493018
CAS RN: 2098141-78-5
M. Wt: 216.24 g/mol
InChI Key: DEOGSLNWQWWUQI-UHFFFAOYSA-N
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Description

“7-(azidomethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole” is a compound that belongs to the family of pyrazoles . Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms in the ring . They are known for their diverse functionality and stereochemical complexity .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) . For instance, 4-(azidomethyl)pyrazole-3-carboxylic acid esters react with cyanoacetamides in THF solution in the presence of t-BuOK, resulting in the formation of 5-oxo-4,5,7,9-tetrahydropyrazolo .


Molecular Structure Analysis

Pyrazole derivatives are characterized by a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . One nitrogen atom is pyrrole-type (proton donor) and the other is pyridine-type (proton acceptor) .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For example, 4-(azidomethyl)pyrazole-3-carboxylic acid esters react with cyanoacetamides to form 5-oxo-4,5,7,9-tetrahydropyrazolo .


Physical And Chemical Properties Analysis

Pyrazoles have diverse and valuable synthetical, biological, and photophysical properties . The specific physical and chemical properties of “7-(azidomethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole” are not detailed in the retrieved sources.

Scientific Research Applications

  • Multicomponent Pyrazole Synthesis :

    • Pyrazoles, including compounds like 7-(azidomethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole, are synthesized through multicomponent oxidative coupling of alkynes, nitriles, and Ti imidos. This method avoids hazardous reagents like hydrazine and forms the N-N bond in the final step via oxidation-induced coupling on Ti. This approach is significant in producing multisubstituted pyrazoles efficiently and safely (Pearce et al., 2020).
  • Applications in Anticancer Research :

    • Imidazo[4,5-b]pyridines and related compounds show significant antitumor activity. This highlights the potential application of related compounds, such as 7-(azidomethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole, in cancer research and therapy (Temple et al., 1987).
  • Proton Conducting Polymers and Liquids :

    • The properties of imidazole and pyrazole as solvents for acidic protons in polymers and liquids are reported. This suggests potential applications in electrochemical cells, including fuel cells and secondary batteries (Kreuer et al., 1998).
  • Synthesis of Substituted Imidazo[1,5-a]pyrazines :

    • Research into the regioselective metalation of imidazo[1,5-a]pyrazines leads to functionalized derivatives. This process is integral in synthesizing various compounds for potential applications in pharmaceuticals and materials science (Board et al., 2009).
  • Synthesis and Crystal Structure Analysis :

    • Studies on the synthesis and structural characterization of related compounds provide insights into the crystallography of these types of molecules, essential for understanding their properties and potential applications (Li et al., 2009).

Future Directions

The future directions for research on “7-(azidomethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole” and similar compounds could involve exploring their potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Further studies could also focus on improving the synthesis methods and understanding the mechanisms of action of these compounds .

properties

IUPAC Name

7-(azidomethyl)-6-cyclobutyl-5H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6/c11-15-13-6-8-9(7-2-1-3-7)14-16-5-4-12-10(8)16/h4-5,7,14H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOGSLNWQWWUQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(C3=NC=CN3N2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(azidomethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(azidomethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
7-(azidomethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
7-(azidomethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
7-(azidomethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
7-(azidomethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
7-(azidomethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole

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